

Improving the bioavailability of NNC 05-2090 in animal studies

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Compound of Interest

Compound Name: NNC 05-2090

Cat. No.: B15579115

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Technical Support Center: NNC 05-2090

This guide provides troubleshooting advice and experimental protocols for researchers working with **NNC 05-2090**, focusing on strategies to assess and improve its bioavailability in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of **NNC 05-2090** after oral administration in our mouse model. What could be the cause?

A1: Low and inconsistent oral bioavailability is a common challenge for lipophilic, poorly water-soluble compounds like **NNC 05-2090**. While specific oral bioavailability data for **NNC 05-2090** is not readily available in published literature, its physicochemical properties suggest that poor aqueous solubility is a likely primary cause. Key factors contributing to this issue include:

- **Poor Aqueous Solubility:** **NNC 05-2090** is soluble in DMSO and ethanol but has limited solubility in aqueous media.^{[1][2]} This can lead to slow and incomplete dissolution in the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.^[3]
- **First-Pass Metabolism:** After absorption from the gut, the compound passes through the liver before reaching systemic circulation. Hepatic enzymes can metabolize **NNC 05-2090**, reducing the amount of active drug that reaches the bloodstream.^[4]

- **Formulation Issues:** Simple suspension in an aqueous vehicle like saline or water is often inadequate for such compounds, leading to drug precipitation and non-uniform dosing.

Q2: What formulation strategies can we employ to enhance the oral bioavailability of **NNC 05-2090**?

A2: Improving the formulation is a critical step. The goal is to increase the dissolution rate and solubility of **NNC 05-2090** in the GI tract. Consider the following approaches, starting with the simplest:

- **Co-solvent Systems:** Using a mixture of water-miscible solvents (e.g., PEG 300, propylene glycol, ethanol) can help keep the drug in solution.^[1] However, the concentration of the organic solvent must be carefully chosen to avoid toxicity.
- **Lipid-Based Formulations:** Since **NNC 05-2090** is a lipophilic compound, lipid-based drug delivery systems (LBODDS) are highly effective.^{[5][6][7]} These formulations can enhance absorption by utilizing the body's natural lipid absorption pathways. Options include:
 - **Oil Solutions:** Dissolving the compound in a pharmaceutically acceptable oil (e.g., sesame oil, oleic acid).^{[3][6]}
 - **Self-Emulsifying Drug Delivery Systems (SEDDS):** These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids.^{[3][7]} This increases the surface area for dissolution and absorption.
- **Particle Size Reduction:**
 - **Micronization:** Reducing the particle size to the micron range increases the surface area-to-volume ratio, which can improve the dissolution rate.
- **Amorphous Solid Dispersions:** Dispersing **NNC 05-2090** in a hydrophilic polymer matrix in an amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution rate.

Q3: How do we design a pharmacokinetic (PK) study to accurately measure the absolute oral bioavailability of our new **NNC 05-2090** formulation?

A3: To determine absolute bioavailability, you must compare the drug exposure after oral (PO) administration with the exposure after intravenous (IV) administration, which is considered 100% bioavailable.[4][8]

A typical study design involves:

- Animal Model: Use two groups of animals (e.g., male C57BL/6 mice, 8-12 weeks old).[9]
- IV Group: Administer **NNC 05-2090** dissolved in a suitable IV-compatible vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Cremophor EL) via tail vein injection.[9]
- PO Group: Administer your optimized **NNC 05-2090** formulation via oral gavage.
- Blood Sampling: Collect serial blood samples at specific time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from both groups.[9]
- Sample Analysis: Analyze plasma concentrations of **NNC 05-2090** using a validated LC-MS/MS method.
- Calculation: Plot the plasma concentration versus time for each route and calculate the Area Under the Curve (AUC). The absolute bioavailability (F%) is calculated using the formula:

$$F\% = (AUC_{PO} / Dose_{PO}) / (AUC_{IV} / Dose_{IV}) * 100[4][10]$$

Q4: What is the primary mechanism of action for **NNC 05-2090**?

A4: **NNC 05-2090** is a GABA uptake inhibitor with moderate selectivity for the Betaine/GABA Transporter 1 (BGT-1), also known as mGAT-2 in mice.[1][2] By inhibiting BGT-1, **NNC 05-2090** reduces the reuptake of the neurotransmitter GABA from the synaptic cleft into neurons and glial cells.[11][12][13] This leads to an increased extracellular concentration of GABA, enhancing inhibitory neurotransmission.[11] This mechanism is responsible for its observed anticonvulsant effects in animal models.[2]

Quantitative Data

The following tables summarize the known biological activity of **NNC 05-2090**.

Table 1: In Vitro Inhibitory Activity of **NNC 05-2090**

Target Transporter	Species	Potency (Ki)	Citation
BGT-1	Human	1.4 μM	[1]
GAT-1	Human	19 μ M	[2]
GAT-2	Human	41 μ M	[2]

| GAT-3 | Human | 15 μ M |[2] |

Table 2: In Vivo Anticonvulsant Activity of **NNC 05-2090** (i.p. administration)

Animal Model	Seizure Type	ED50	Citation
DBA/2 Mice	Sound-induced (Tonic)	6 μmol/kg	[14]
DBA/2 Mice	Sound-induced (Clonic)	19 μ mol/kg	[14]

| Mice | Maximal Electroshock (MES) | 73 μ mol/kg |[14] |

Experimental Protocols

Protocol 1: Assessment of Absolute Oral Bioavailability of **NNC 05-2090** in Mice

This protocol provides a framework for a pharmacokinetic study to determine the absolute oral bioavailability of a test formulation of **NNC 05-2090**.

1. Materials & Reagents:

- **NNC 05-2090** hydrochloride
- Test formulation vehicle (e.g., SEDDS, oil-based)
- IV formulation vehicle (e.g., 5% DMSO, 5% Cremophor EL in saline)

- Male C57BL/6 mice (8-12 weeks old)
- Sterile syringes and needles (for IV injection and oral gavage)[\[15\]](#)
- Blood collection tubes (e.g., EDTA-coated)
- Anesthetic (e.g., isoflurane)
- LC-MS/MS system for bioanalysis

2. Animal Dosing:

- Divide mice into two groups (n=3-5 per group): Group A (IV) and Group B (PO).
- Fast animals overnight (with free access to water) before dosing.
- Group A (IV): Administer **NNC 05-2090** at a dose of 1-2 mg/kg via tail vein injection. The injection volume should be approximately 5 mL/kg.[\[15\]](#)
- Group B (PO): Administer the **NNC 05-2090** test formulation at a dose of 5-10 mg/kg via oral gavage using a proper-sized gavage needle.[\[16\]](#)[\[17\]](#)[\[18\]](#) The volume should not exceed 10 mL/kg.[\[18\]](#)

3. Blood Sampling:

- Collect blood samples (~30-50 µL) via submandibular or saphenous vein bleeding at predefined time points.
- Suggested time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
- Place blood into EDTA-coated tubes, mix gently, and keep on ice.

4. Plasma Preparation:

- Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

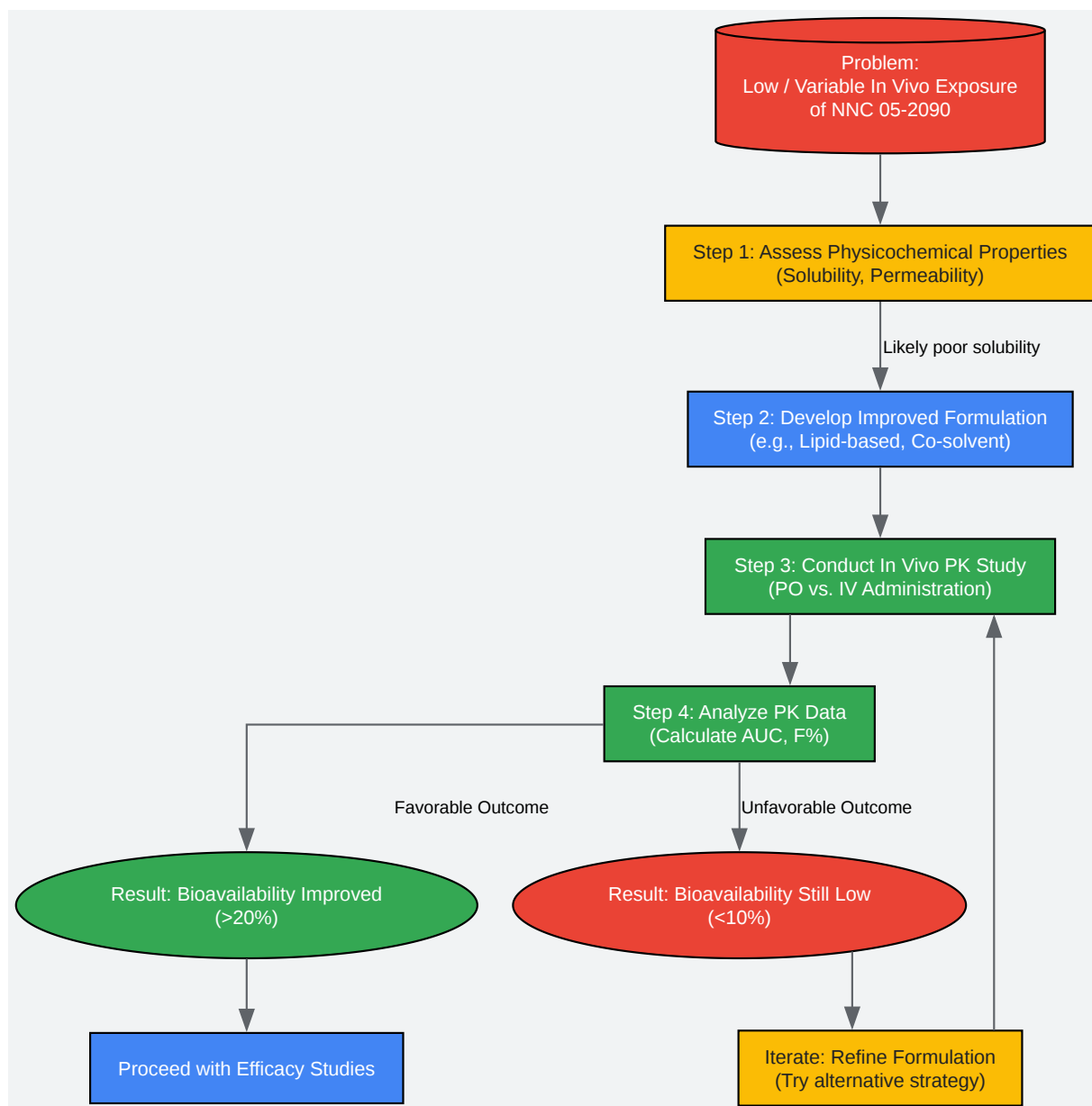
5. Bioanalysis:

- Develop and validate a sensitive and specific LC-MS/MS method for the quantification of **NNC 05-2090** in mouse plasma.
- Analyze the plasma samples to determine the drug concentration at each time point.

6. Pharmacokinetic Analysis:

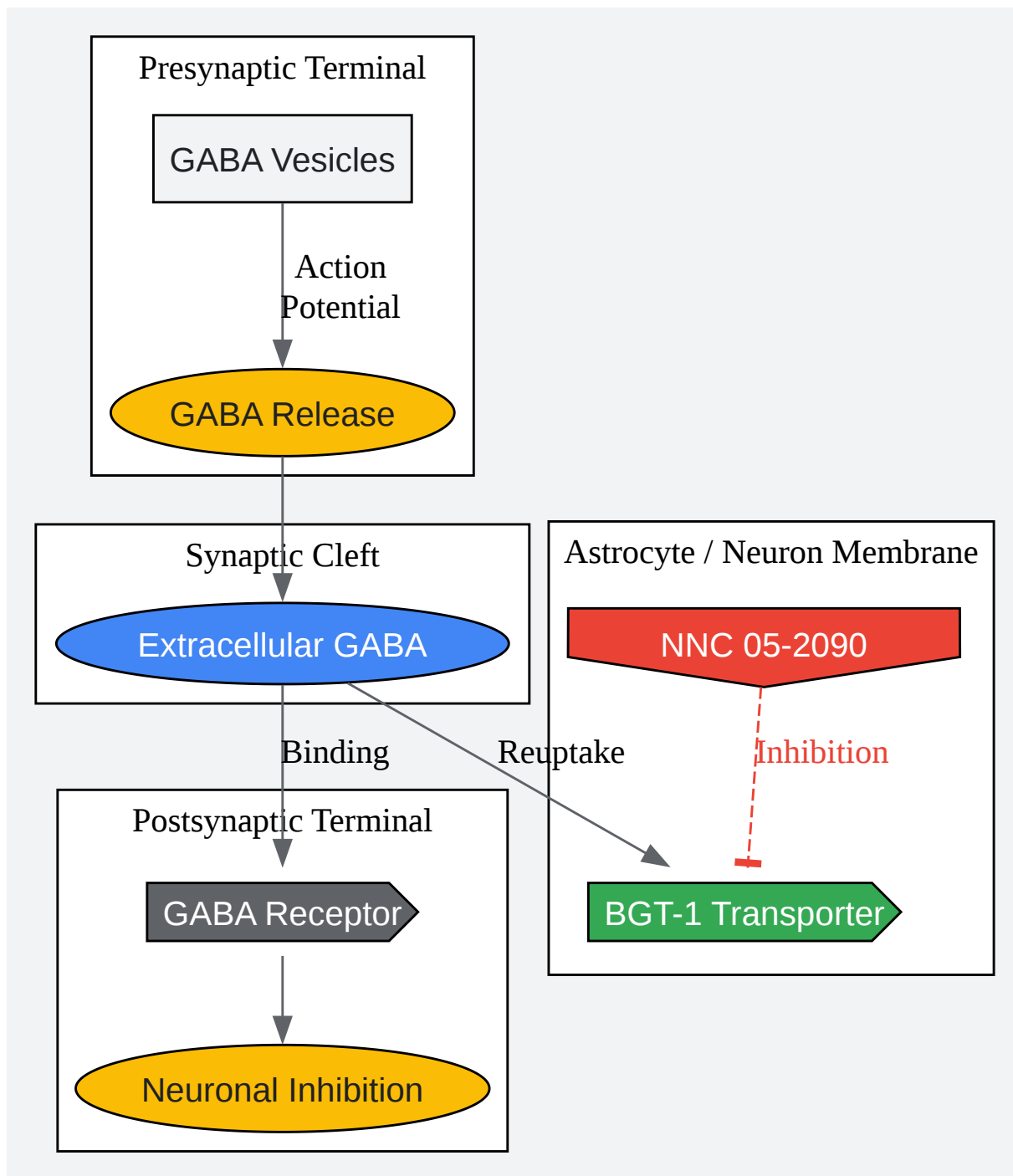
- Plot the mean plasma concentration of **NNC 05-2090** versus time for both the IV and PO groups.
- Calculate the Area Under the Curve from time zero to the last measurable time point (AUC_{0-t}) and extrapolate to infinity (AUC_{0-inf}) using non-compartmental analysis software.
- Calculate the absolute bioavailability (F%) as described in FAQ 3.

Visualizations



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Caption: Troubleshooting workflow for improving the bioavailability of **NNC 05-2090**.



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Caption: Simplified mechanism of action of **NNC 05-2090** at a GABAergic synapse.

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